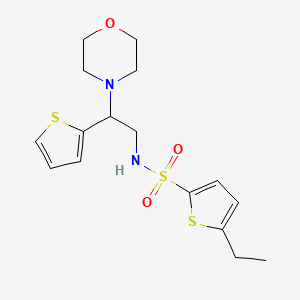

5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that has shown potential in various fields of research. It has been identified as a novel Mycobacterium tuberculosis inhibitor, targeting QcrB .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one of the processes involves the use of Ethyl N-(3-hydroxy-5-morpholino-thiophene-2-carbonyl)carbamate .Molecular Structure Analysis

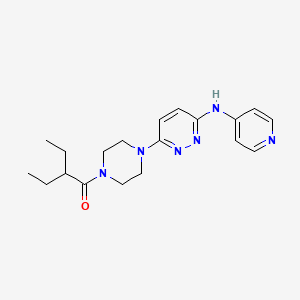

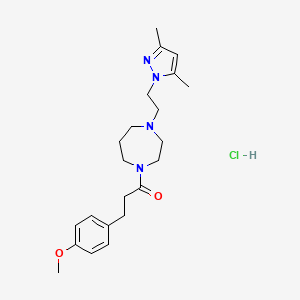

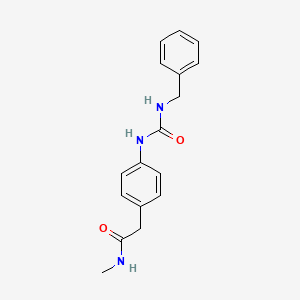

The molecular formula of this compound is C16H22N2O3S3. For a detailed molecular structure, you may need to refer to a specialized chemical database or literature.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and may require specialized knowledge to understand fully. It has been used in the synthesis of various derivatives .Applications De Recherche Scientifique

Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects by modulating inflammatory pathways. Researchers have explored their potential in managing conditions such as arthritis and other inflammatory disorders .

Anti-Cancer Properties: Certain thiophene-based compounds demonstrate anti-cancer activity. For instance, 2-butylthiophene serves as a raw material in the synthesis of anticancer agents . Investigating the structural modifications of thiophene moieties may lead to novel anti-cancer drugs.

Anti-Anxiety and Anti-Psychotic Effects: Thiophenes have been studied for their anxiolytic and anti-psychotic properties. These compounds may influence neurotransmitter systems, providing potential therapeutic options for anxiety and related disorders.

Kinase Inhibition: Thiophenes can inhibit kinases, which play crucial roles in cell signaling pathways. Targeting specific kinases using thiophene-based molecules may lead to innovative drug candidates.

Anti-Fungal and Anti-Microbial Activity: Thiophenes exhibit antifungal and antimicrobial effects. Researchers have explored their use in combating fungal infections and microbial pathogens .

Estrogen Receptor Modulation: Some thiophene derivatives interact with estrogen receptors. Understanding their binding mechanisms could lead to novel treatments for hormone-related conditions.

Material Science Applications

Beyond medicinal chemistry, thiophenes find applications in material science:

Organic Semiconductors: Thiophene-mediated molecules contribute to the development of organic semiconductors. These materials play a crucial role in electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors: Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various applications .

Conclusion

The synthesis and exploration of novel thiophene moieties continue to be an exciting area of research. Whether in drug discovery or material science, thiophenes offer a rich landscape for scientific investigation and innovation.

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. Read more Mantellini, F. (2019). Recent strategies in the synthesis of thiophene derivatives. Molecular Diversity, 23(3), 615-634. Read more

Mécanisme D'action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical processes, contributing to their diverse biological effects .

Result of Action

Given the known biological activities of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .

Propriétés

IUPAC Name |

5-ethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S3/c1-2-13-5-6-16(23-13)24(19,20)17-12-14(15-4-3-11-22-15)18-7-9-21-10-8-18/h3-6,11,14,17H,2,7-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMBFOLAIWLERK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2374564.png)

![4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2374567.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)

![1-(2,5-Dimethoxyphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2374581.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide](/img/structure/B2374584.png)

![N-[3-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2374585.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2374587.png)